molecular formula C25H19Cl2NO B13965198 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol CAS No. 56501-81-6

1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol

Cat. No.: B13965198
CAS No.: 56501-81-6
M. Wt: 420.3 g/mol
InChI Key: RUTQHPLSGOQDRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol is a complex organic compound that features a combination of chlorophenyl, phenyl, and pyridyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol typically involves multi-step organic reactions. A common approach might include:

    Grignard Reaction: Reacting 3-chlorobenzyl chloride with magnesium to form a Grignard reagent.

    Addition Reaction: Adding the Grignard reagent to a ketone or aldehyde containing the phenyl and pyridyl groups.

    Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the compound through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Halogenation or nitration of the aromatic rings.

Common Reagents and Conditions

    Oxidation: Using reagents like potassium permanganate or chromium trioxide.

    Reduction: Employing hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Utilizing halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studying its effects on biological systems or as a potential drug candidate.

    Medicine: Investigating its pharmacological properties and therapeutic potential.

    Industry: Exploring its use in materials science or as a component in specialized chemical products.

Mechanism of Action

The mechanism of action for 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,1-Diphenyl-2-picrylhydrazyl: Known for its use as a stable free radical in various chemical reactions.

    2,2-Diphenyl-1-picrylhydrazyl: Another stable free radical with applications in chemistry.

Uniqueness

1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol is unique due to the presence of both chlorophenyl and pyridyl groups, which can impart distinct chemical and physical properties compared to other similar compounds.

Properties

CAS No.

56501-81-6

Molecular Formula

C25H19Cl2NO

Molecular Weight

420.3 g/mol

IUPAC Name

1,1-bis(3-chlorophenyl)-2-phenyl-2-pyridin-2-ylethanol

InChI

InChI=1S/C25H19Cl2NO/c26-21-12-6-10-19(16-21)25(29,20-11-7-13-22(27)17-20)24(18-8-2-1-3-9-18)23-14-4-5-15-28-23/h1-17,24,29H

InChI Key

RUTQHPLSGOQDRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=N2)C(C3=CC(=CC=C3)Cl)(C4=CC(=CC=C4)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.